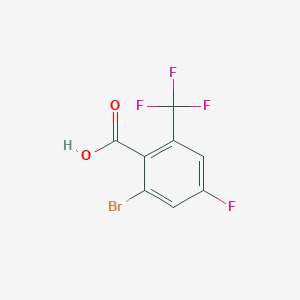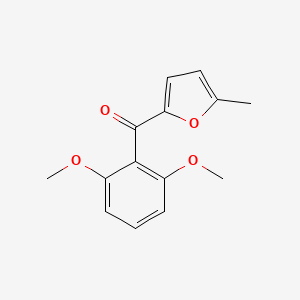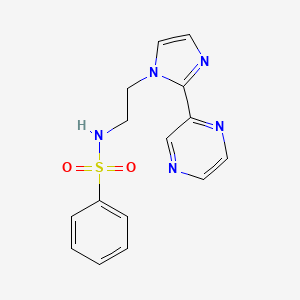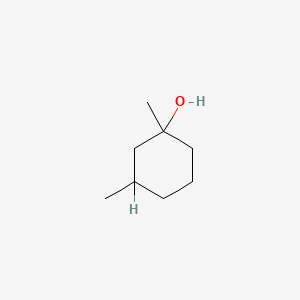
1,3-Dimethylcyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylcyclohexanol is an organic compound with the molecular formula C₈H₁₆O. It is a colorless liquid with a characteristic malt aroma. This compound belongs to the class of cyclohexanols, which are derivatives of cyclohexane with a hydroxyl group attached to the ring. The presence of two methyl groups at the 1 and 3 positions of the cyclohexane ring distinguishes this compound from other cyclohexanol derivatives .
作用机制
Target of Action
1,3-Dimethylcyclohexanol is a type of alcohol, and its primary targets are the hydroxy-containing carbons in organic compounds . The hydroxy group (-OH) in the alcohol molecule plays a crucial role in its reactions .
Mode of Action
The mode of action of this compound primarily involves dehydration reactions to yield alkenes . In the presence of a strong acid, the alcohol acts as a base and protonates into a very acidic alkyloxonium ion . This basic characteristic of alcohol is essential for its dehydration reaction with an acid to form alkenes . The dehydration reaction proceeds by heating the alcohols in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the formation of alkenes from alcohols . The compound can undergo E1 or E2 mechanisms to lose water and form a double bond . The deprotonated acid (the base) then reacts with the hydrogen adjacent to the carbocation and forms a double bond .
Result of Action
The result of the action of this compound is the formation of alkenes through dehydration reactions . This process involves the loss of a water molecule and the formation of a double bond .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a strong acid . The reaction temperature required for the dehydration of alcohols decreases with increasing substitution of the hydroxy-containing carbon .
生化分析
Biochemical Properties
It is known that the compound has a molecular weight of 128.2120
Molecular Mechanism
It is known that the compound can undergo dehydration reactions, which could potentially influence its interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling temperature of 442 K , which could influence its stability and degradation over time.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylcyclohexanol can be synthesized through several methods. One common synthetic route involves the hydrogenation of 1,3-dimethylcyclohexanone. This reaction typically requires a metal catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions .
Another method involves the reduction of 1,3-dimethylcyclohexene using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This reaction is usually performed in an inert solvent such as tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
In industrial settings, this compound is often produced via the catalytic hydrogenation of 1,3-dimethylcyclohexanone. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
1,3-Dimethylcyclohexanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 1,3-Dimethylcyclohexanone
Reduction: 1,3-Dimethylcyclohexane
Substitution: 1,3-Dimethylcyclohexyl halides
科学研究应用
1,3-Dimethylcyclohexanol has several applications in scientific research:
相似化合物的比较
1,3-Dimethylcyclohexanol can be compared with other cyclohexanol derivatives, such as:
Cyclohexanol: The parent compound with a single hydroxyl group attached to the cyclohexane ring.
1,2-Dimethylcyclohexanol: Similar to this compound but with the methyl groups at the 1 and 2 positions.
1,4-Dimethylcyclohexanol: Another isomer with methyl groups at the 1 and 4 positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications.
属性
IUPAC Name |
1,3-dimethylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUSBTCQAFWLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B2913303.png)
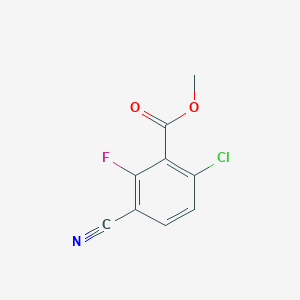
![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2913306.png)
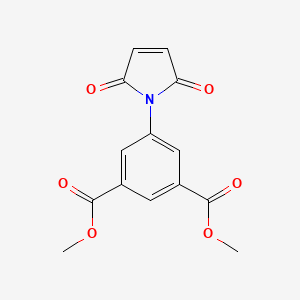
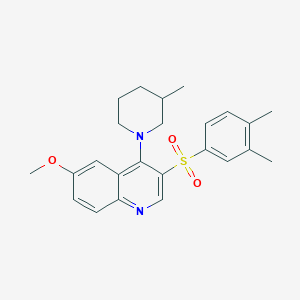
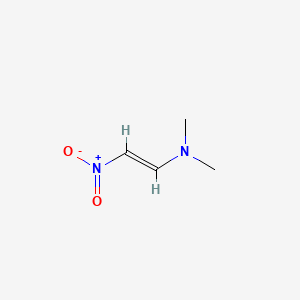
![1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2913314.png)
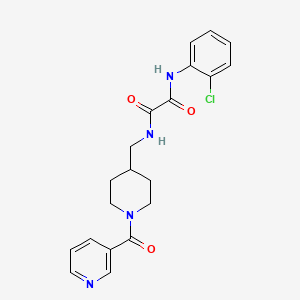
![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2913318.png)
![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2913319.png)
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2913320.png)
